molecular formula C20H14Si B14698220 Bis(1-Naphtyl)silan

Bis(1-Naphtyl)silan

Cat. No.: B14698220
M. Wt: 282.4 g/mol
InChI Key: RNVPYUHOBSBKSV-UHFFFAOYSA-N
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Description

Bis(1-Naphtyl)silan is an organosilicon compound characterized by the presence of two 1-naphthyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1-Naphtyl)silan can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:

2C10H7MgBr+SiCl4(C10H7)2SiCl2+2MgBrCl2 \text{C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}_4 \rightarrow (\text{C}_{10}\text{H}_7)_2\text{SiCl}_2 + 2 \text{MgBrCl} 2C10​H7​MgBr+SiCl4​→(C10​H7​)2​SiCl2​+2MgBrCl

The resulting dichloride can then be further reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1-Naphtyl)silan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can yield silanes with different substituents.

    Substitution: Halogenation and other substitution reactions can modify the naphthyl groups or the silicon center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bis(1-Naphtyl)silan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Bis(1-Naphtyl)silan exerts its effects depends on the specific application. In chemical reactions, the silicon center can act as a nucleophile or electrophile, facilitating various transformations. The naphthyl groups can also participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1-Naphtyl)silan is unique due to its combination of silicon and naphthyl groups, which imparts specific chemical and physical properties

Properties

Molecular Formula

C20H14Si

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

RNVPYUHOBSBKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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